1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one

Description

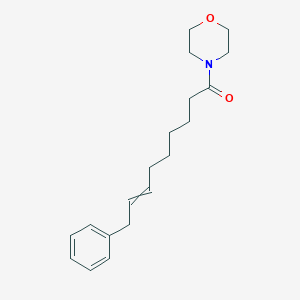

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is an organic compound that features a morpholine ring and a phenyl group attached to a non-7-en-1-one backbone

Properties

CAS No. |

654068-31-2 |

|---|---|

Molecular Formula |

C19H27NO2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-morpholin-4-yl-9-phenylnon-7-en-1-one |

InChI |

InChI=1S/C19H27NO2/c21-19(20-14-16-22-17-15-20)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h3,5-8,11-12H,1-2,4,9-10,13-17H2 |

InChI Key |

RZFYJBHHZVIIGM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CCCCCC=CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one typically involves the reaction of morpholine with a suitable precursor, such as a non-7-en-1-one derivative. One common method is the condensation reaction between morpholine and a phenyl-substituted non-7-en-1-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Microwave-assisted synthesis has also been explored as a green chemistry approach, reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, substituted morpholine compounds.

Scientific Research Applications

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1-(Morpholin-4-YL)prop-2-en-1-one: A simpler analog with similar reactivity but different biological activity.

3-(Morpholin-4-YL)propane-1-sulfonic acid: A buffering agent with distinct chemical properties.

6-Morpholin-4-YL-9H-purine: A compound with a purine ring, used in medicinal chemistry

Uniqueness

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is unique due to its combination of a morpholine ring and a phenyl-substituted non-7-en-1-one backbone. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a morpholine ring, which is known for enhancing the solubility and bioavailability of drugs.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, which can affect cell proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmission and hormonal regulation.

Biological Activity Overview

The biological activities attributed to this compound include:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Demonstrates activity against a range of bacterial strains. |

| Anti-inflammatory | Reduces inflammation in preclinical models. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Anticancer Activity

A study investigated the compound's effects on breast cancer cells (MCF-7) and found that it significantly inhibited cell growth through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a potential role as a chemotherapeutic agent.

Antimicrobial Effects

Research conducted on various bacterial strains revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was identified as a primary mechanism of action.

Neuroprotective Properties

In a neuroprotective study, the compound was administered to models of oxidative stress-induced neuronal damage. Results indicated significant preservation of neuronal integrity and function, attributed to its antioxidant properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 6 hours |

| Metabolism | Primarily hepatic |

These parameters indicate favorable characteristics for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.